N-(2,4-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,4-dimethylaniline with formic anhydride. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction . The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and efficient, meeting the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE include:
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)acetamide
- N-(2,4-Dimethylphenyl)benzamide
Uniqueness
What sets N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-11-3-8-15(12(2)9-11)20-16(22)17(23)21-19-10-13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
SIPKQXOPZRZDOJ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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